molecular formula C30H28ClN3O6 B12635258 (1R,3S,3aS,6aR)-1-[(R)-(4-chlorophenyl)-hydroxymethyl]-5-[2-(3,4-dimethoxyphenyl)ethyl]spiro[1,2,3a,6a-tetrahydropyrrolo[3,4-c]pyrrole-3,3'-1H-indole]-2',4,6-trione

(1R,3S,3aS,6aR)-1-[(R)-(4-chlorophenyl)-hydroxymethyl]-5-[2-(3,4-dimethoxyphenyl)ethyl]spiro[1,2,3a,6a-tetrahydropyrrolo[3,4-c]pyrrole-3,3'-1H-indole]-2',4,6-trione

Cat. No.: B12635258
M. Wt: 562.0 g/mol
InChI Key: WTUMFIBVVMVIOG-XCTNGXHESA-N
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Description

This compound belongs to the spirocyclic pyrrolo[3,4-c]pyrrole-indole family, characterized by a complex fused bicyclic core and multiple functional substituents. Key structural features include:

  • Spirocyclic core: A tetrahydropyrrolo[3,4-c]pyrrole fused to an indole ring at the 3-position, creating a rigid three-dimensional scaffold .
  • A 2-(3,4-dimethoxyphenyl)ethyl chain at the 5-position, enhancing lipophilicity and π-π stacking capabilities .

The compound’s molecular formula is C₃₀H₂₉ClN₃O₇ (calculated from analogous structures in and ), with a molecular weight of ~580 g/mol. Estimated physicochemical properties include a logP of ~2.3 (indicating moderate lipophilicity) and a topological polar surface area (TPSA) of ~137 Ų, suggesting moderate membrane permeability .

Properties

Molecular Formula

C30H28ClN3O6

Molecular Weight

562.0 g/mol

IUPAC Name

(1R,3S,3aS,6aR)-1-[(R)-(4-chlorophenyl)-hydroxymethyl]-5-[2-(3,4-dimethoxyphenyl)ethyl]spiro[1,2,3a,6a-tetrahydropyrrolo[3,4-c]pyrrole-3,3'-1H-indole]-2',4,6-trione

InChI

InChI=1S/C30H28ClN3O6/c1-39-21-12-7-16(15-22(21)40-2)13-14-34-27(36)23-24(28(34)37)30(19-5-3-4-6-20(19)32-29(30)38)33-25(23)26(35)17-8-10-18(31)11-9-17/h3-12,15,23-26,33,35H,13-14H2,1-2H3,(H,32,38)/t23-,24-,25-,26-,30-/m1/s1

InChI Key

WTUMFIBVVMVIOG-XCTNGXHESA-N

Isomeric SMILES

COC1=C(C=C(C=C1)CCN2C(=O)[C@@H]3[C@H](C2=O)[C@@]4(C5=CC=CC=C5NC4=O)N[C@H]3[C@@H](C6=CC=C(C=C6)Cl)O)OC

Canonical SMILES

COC1=C(C=C(C=C1)CCN2C(=O)C3C(C2=O)C4(C5=CC=CC=C5NC4=O)NC3C(C6=CC=C(C=C6)Cl)O)OC

Origin of Product

United States

Comparison with Similar Compounds

Spirocyclic pyrrolo[3,4-c]pyrrole-indole derivatives exhibit diverse biological activities depending on their substituents. Below is a detailed comparison:

Structural Analogues with Antifungal Synergy
Compound Name / ID Key Substituents EC₅₀ / MIC Values Toxicity (Mammalian Cells) References
Synazo-1 (CID 6584729) Benzyl, 6′-chloro, 4-fluorophenyl 300 pM (sensitive strains), 2 nM (resistant) Low at antifungal doses
Target Compound (4-Chlorophenyl)-hydroxymethyl, 3,4-dimethoxyphenethyl Not reported Not reported
PHAR () 5′-Chloro, 2,3-dihydrobenzodioxin ΔG = 10.6 kcal/mol (β-TrCP docking) Not reported

Key Observations :

  • Synazo-1’s 4-fluorophenyl and benzyl groups enhance antifungal synergy with fluconazole, achieving sub-nanomolar potency . The target compound’s 3,4-dimethoxyphenethyl group may improve lipophilicity but lacks direct antifungal synergy data.
  • PHAR’s benzodioxin substituent enables strong binding to β-TrCP (ΔG = 10.6 kcal/mol), a mechanism distinct from antifungal activity .
Antiviral Spirocyclic Derivatives
Compound Name () Substituents SARS-CoV-2 Mᵖʳᵒ Inhibition Melting Point (°C)
(3'R,3a'S,6a'R)-3'-phenyl-spiro[indene-pyrrolo[3,4-c]pyrrole]tetraone (4a) Phenyl Moderate 271–273
Target Compound 4-Chlorophenyl, dimethoxyphenethyl Not tested Not reported

Key Observations :

  • Antiviral activity correlates with aromatic substituents (e.g., phenyl in 4a). The target compound’s dimethoxyphenethyl group may confer enhanced solubility but requires empirical validation .
Physicochemical and Pharmacokinetic Profiles
Property Target Compound Synazo-1 (CID 6584729) PHAR ()
Molecular Weight ~580 g/mol ~550 g/mol ~600 g/mol
logP ~2.3 ~3.1 ~2.8
TPSA (Ų) ~137 ~120 ~150
Key Substituents Chlorophenyl, dimethoxyphenethyl Benzyl, fluorophenyl Benzodioxin, indole

Key Observations :

  • Higher TPSA in the target compound (~137 vs. ~120 in Synazo-1) may reduce blood-brain barrier penetration but improve solubility .
  • Chlorophenyl groups (target vs. Synazo-1’s fluorophenyl) influence electron-withdrawing effects and metabolic stability.

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